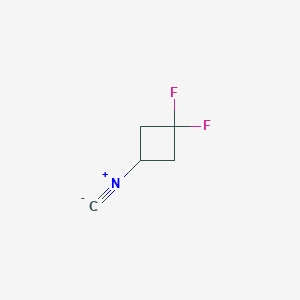

1,1-Difluoro-3-isocyanocyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-3-isocyanocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N/c1-8-4-2-5(6,7)3-4/h4H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWJPXYKFWQBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297742 | |

| Record name | 1,1-Difluoro-3-isocyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355328-31-2 | |

| Record name | 1,1-Difluoro-3-isocyanocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355328-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoro-3-isocyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Difluoro 3 Isocyanocyclobutane

Strategies for Constructing the Difluorocyclobutane Core

Precursor Chemistry and Stereoselective Pathways

The foundation of the synthesis often relies on a key precursor, 3,3-difluorocyclobutanone, which is commercially available. A significant challenge in elaborating this precursor is its high sensitivity to elimination reactions when treated with common organometallic reagents like organolithiums or Grignards. acs.org To circumvent this, the use of organolanthanum reagents has proven effective. These reagents are generated by transmetalation of organolithium or Grignard reagents and are crucial for the successful addition of carbon nucleophiles to the ketone, providing access to a range of 1,1-disubstituted-3,3-difluorocyclobutanol derivatives. acs.org

These alcohol derivatives serve as versatile building blocks. For instance, functionalization via an azide (B81097), followed by reduction, can yield 3-amino-1,1-difluorocyclobutane, a direct precursor to the target molecule's formamide (B127407) intermediate. acs.org An alternative synthetic pathway to access the difluorocyclobutanol or cyclobutanone (B123998) core involves the cycloaddition reaction of dichloroketene (B1203229) with a vinyl ether, such as tert-butyl or benzyl (B1604629) vinyl ether. researchgate.net

While stereoselective pathways for this specific cyclobutane (B1203170) are not extensively detailed, general methods like the Prins cyclization are known for achieving high stereoselectivity in the formation of cyclic ethers and can be adapted for constructing substituted ring systems. nih.gov

Installation of the Isocyanide Moiety

Once the 3-amino-1,1-difluorocyclobutane precursor is obtained, it is converted to the corresponding formamide, N-(1,1-difluorocyclobutan-3-yl)formamide. The final step is the installation of the isocyanide group.

Dehydration Protocols for Formamide Precursors

The most prevalent and versatile method for synthesizing isocyanides is the dehydration of N-substituted formamides. wikipedia.org This transformation can be accomplished using a variety of dehydrating agents, often in the presence of a base.

Common dehydration protocols include:

Phosphorus oxychloride (POCl₃): This is a widely used and practical reagent, typically employed with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. researchgate.netnih.govmdpi.com Solvent-free conditions using triethylamine as both the base and solvent have been developed, offering a greener and highly efficient protocol. nih.gov

Tosyl chloride (p-TsCl): In the presence of a base, p-TsCl is an effective and inexpensive dehydrating agent, particularly for non-sterically hindered aliphatic formamides, often providing high yields and a simplified work-up. rsc.orgnih.gov

Burgess Reagent: This mild, halide-free reagent is highly effective for converting formamides to isocyanides and is particularly useful for substrates sensitive to halide-based reagents. rsc.org

Phosgene and its Surrogates: Phosgene, diphosgene, and triphosgene (B27547) are powerful dehydrating agents for this conversion, though their high toxicity requires special handling precautions. wikipedia.orgresearchgate.net

| Dehydrating Agent | Typical Base | Key Features | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Highly common, practical, and efficient; can be used in solvent-free systems. | researchgate.netnih.govmdpi.com |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | Inexpensive, efficient for aliphatic formamides, offers simplified work-up. | rsc.orgnih.gov |

| Burgess Reagent | - | Mild, halide-free, suitable for sensitive substrates. | rsc.org |

| Phosgene/Diphosgene | Amine bases | Very effective but highly toxic. | wikipedia.orgresearchgate.net |

Alternative Isocyanide Formation Reactions

Beyond the standard formamide dehydration, other methods exist for the synthesis of isocyanides, although they are less commonly applied for this type of substrate.

Hofmann Isocyanide Synthesis (Carbylamine Reaction): This classic reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide. The reaction proceeds through a dichlorocarbene (B158193) intermediate. wikipedia.org It is also used as a chemical test for primary amines.

Reaction with Silver Cyanide: The historical first synthesis of isocyanides involved the reaction of alkyl halides with silver cyanide. mdpi.com

From Oxazoles: Deprotonation of oxazoles at the 2-position can lead to an organolithium species that exists in equilibrium with an isocyanophenolate, which can then be trapped to form an isocyanide derivative. wikipedia.org

Multigram Synthesis and Scalability Considerations

The ability to produce 1,1-difluoro-3-isocyanocyclobutane on a larger scale is essential for its practical application. Research has demonstrated the feasibility of synthesizing key difluorocyclobutyl building blocks on a multigram scale. researchgate.net

A crucial intermediate for scalable synthesis is ethyl 3,3-difluorocyclobutanecarboxylate. This compound serves as a versatile precursor for a variety of functionalized derivatives, including the corresponding amines, alcohols, and azides, in significant quantities. researchgate.net

Furthermore, scalable methods for the isocyanide precursor have been reported. The Leuckart–Wallach reaction, which produces formamides from oxocomponents, has been successfully conducted on a 50-gram scale, demonstrating a viable route to large quantities of the necessary formamide intermediate. nih.gov The use of more thermally stable and safer reagents, such as Deoxo-Fluor®, in open-flask setups (reflux condenser) rather than sealed pressure tubes, also enhances the safety and scalability of the deoxofluorination step. orgsyn.org These factors collectively indicate that a robust and scalable synthetic route to this compound is achievable.

Transformative Chemical Reactions of 1,1 Difluoro 3 Isocyanocyclobutane

Ugi Reaction Chemistry and Multicomponent Cycloadditions

The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgmdpi.com This one-pot process is celebrated for its high atom economy and the structural diversity of its products. mdpi.commdpi.com The general mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. wikipedia.org

Scope and Limitations in Complex Molecule Synthesis

While specific studies detailing the use of 1,1-difluoro-3-isocyanocyclobutane in the Ugi reaction are not extensively documented in the reviewed literature, its participation can be confidently predicted based on the broad scope of the Ugi reaction with respect to the isocyanide component. mdpi.com Aliphatic isocyanides, such as the title compound, are known to be effective substrates in Ugi reactions. acs.org The gem-difluoro-substituted cyclobutane (B1203170) moiety would be incorporated into the final product, introducing a desirable fluorinated, strained-ring motif into the resulting peptide-like scaffold.

The scope of the Ugi reaction is vast, accommodating a wide variety of aldehydes, amines, and carboxylic acids, which would allow for the generation of a large library of compounds from this compound. mdpi.comnih.gov However, limitations can arise. Sterically hindered components can sometimes lead to lower yields. The reactivity of the isocyanide itself can be influenced by the electron-withdrawing nature of the fluorine atoms, which might affect reaction kinetics compared to non-fluorinated analogues.

Table 1: Illustrative Scope of the Ugi Four-Component Reaction

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Type |

| Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | α-Acylamino Amide |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | α-Acylamino Amide |

| Formaldehyde | Ammonia | Propionic Acid | Benzyl (B1604629) isocyanide | α-Acylamino Amide |

This table presents representative examples of the Ugi reaction to illustrate its general scope. Specific outcomes with this compound would require experimental validation.

Diastereoselective and Enantioselective Ugi Applications

A significant challenge in Ugi reactions is controlling the stereochemistry of the newly formed stereocenter. acs.org In the absence of chiral inputs, a racemic mixture is typically produced. However, diastereoselective Ugi reactions can be achieved by using a chiral reactant, such as a chiral amine or a chiral carboxylic acid. beilstein-journals.org For instance, when a chiral amine is used, the resulting chiral imine can direct the nucleophilic attack of the isocyanide to one face of the molecule, leading to a diastereomeric excess in the product. beilstein-journals.orgbeilstein-journals.org

The use of this compound, which is itself chiral (unless a plane of symmetry exists), would inherently lead to diastereomeric products when reacted with other chiral components. The facial selectivity of the reaction would depend on the steric and electronic interactions between the cyclobutane ring and the other reactants in the transition state. Interrupted Ugi reactions, where the initial adduct undergoes a subsequent intramolecular cyclization, have also been shown to proceed with high diastereoselectivity, offering a pathway to complex polycyclic spiroindolines from tryptamine-derived isocyanides. rsc.org

Enantioselective Ugi reactions, where a chiral catalyst controls the stereochemical outcome, have been a more recent development. acs.org Chiral phosphoric acids have emerged as effective catalysts, capable of activating the Schiff base and controlling the enantioselectivity of the isocyanide addition. acs.org

Radical Functionalization Pathways of Isocyanides

The isocyanide functional group is an excellent radical acceptor, a property termed "somophile reactivity". nih.govacs.org This allows for a variety of radical-mediated transformations, often initiated by visible light photoredox catalysis, which provides a mild and green method for generating radical species. nih.gov

Visible Light-Promoted Radical Fluoroalkylation

Visible-light-promoted reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov In the context of isocyanides, a radical species can add to the isocyanide carbon to form an imidoyl radical. acs.org While direct radical fluoroalkylation of this compound is not specifically described, the general principle of radical addition to isocyanides is well-established. organic-chemistry.org For example, α-aminoalkyl radicals, generated from tertiary amines via photoredox catalysis, can add to isocyanates and isothiocyanates. organic-chemistry.org A similar reactivity would be expected with isocyanides.

The generation of a trifluoromethyl radical from reagents like Umemoto's reagent under visible light can initiate cascade cyclizations, demonstrating the utility of radical fluoroalkylation in building complex heterocyclic systems. nih.gov It is plausible that a fluoroalkyl radical could be added to this compound to generate a fluorinated imidoyl radical, which could then be trapped or undergo further reactions.

Imidoyl Radical Generation and Reactivity

The addition of a radical to an isocyanide generates an imidoyl radical intermediate, which is central to the radical reactivity of this functional group. acs.orgnih.gov These imidoyl radicals can undergo several subsequent transformations. nih.gov One common pathway is intramolecular cyclization, where the radical center adds to a nearby unsaturated bond, such as an aromatic ring or an alkene. This strategy has been used to synthesize a variety of heterocyclic compounds, including chromenoquinolines and naphthyridines. scirp.org

In the case of this compound, if an appropriate radical-accepting group were present elsewhere in a molecule derived from it, the generated imidoyl radical could participate in such a cyclization. Another fate of the imidoyl radical is its oxidation to a nitrilium ion, which is a highly electrophilic species that can be trapped by nucleophiles. nih.gov Alternatively, the imidoyl radical can be trapped by a hydrogen atom donor to yield an imine, which can then be hydrolyzed to an amine and a carbonyl compound.

Table 2: Potential Fates of Imidoyl Radicals Generated from Isocyanides

| Radical Precursor | Isocyanide | Subsequent Reaction | Product Class |

| Alkyl Halide | Aryl Isocyanide | H-atom Abstraction/Hydrolysis | Secondary Amide |

| Aryl Radical | Alkyl Isocyanide with Alkene | Intramolecular Cyclization | Heterocycle |

| Acyl Radical | Aryl Isocyanide | Oxidation and Trapping | α-Ketoamide |

Nucleophilic and Electrophilic Reactivity Profiles

The isocyanide functional group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile at the terminal carbon atom. wikipedia.orgnih.gov This ambiphilic nature is a consequence of its electronic structure, which can be described by two main resonance forms: one with a triple bond between carbon and nitrogen, and another with a double bond and a lone pair on the carbon, giving it carbene-like character. wikipedia.org

The carbon atom of the isocyanide is the primary site of nucleophilic attack. mdpi.com This is the reactivity exploited in the Ugi and Passerini reactions, where the isocyanide attacks an electrophilic iminium ion or carbonyl carbon, respectively. wikipedia.org The nucleophilicity of isocyanides is influenced by the electronic nature of the substituent attached to the nitrogen atom. Aliphatic isocyanides are generally more nucleophilic than their aromatic counterparts. acs.org The gem-difluoro group on the cyclobutane ring of this compound is electron-withdrawing, which would be expected to decrease the nucleophilicity of the isocyanide carbon to some extent compared to a non-fluorinated analogue.

Conversely, the isocyanide carbon can also react with strong nucleophiles, showcasing its electrophilic character. nih.gov This is less common than its nucleophilic reactivity but can be observed in reactions with organometallic reagents or under specific catalytic conditions. Furthermore, the protons on the carbon atom alpha to the isocyanide group are acidic and can be deprotonated by a strong base, allowing for functionalization at this position. wikipedia.org The electrophilicity of various heteroallenes, a class of compounds that includes isocyanates and carbodiimides, has been quantified, providing a scale for their reactivity toward nucleophiles. acs.org While a specific value for this compound is not available, its electrophilic potential would be influenced by the electron-withdrawing fluorine atoms, which could render the isocyanide carbon more susceptible to nucleophilic attack than non-fluorinated alkyl isocyanides.

Cycloaddition Reactions Involving the Cyclobutane Ring

Extensive searches of scientific literature and chemical databases did not yield any specific examples or detailed research findings on cycloaddition reactions that directly involve the cyclobutane ring of this compound. While cycloaddition reactions are a well-established class of transformations for various strained ring systems, there is no available data to suggest that the cyclobutane ring of this particular compound participates in such reactions under typical thermal or photochemical conditions.

Strained carbocyclic systems, such as cyclopropanes and bicyclo[1.1.0]butanes, are known to undergo ring-opening and subsequent formal cycloadditions due to the high ring strain energy which provides a thermodynamic driving force. nih.govnih.gov For instance, gem-difluorocyclopropanes can act as precursors to fluoroallylic synthons in transition metal-catalyzed ring-opening reactions. rsc.org Similarly, bicyclo[1.1.0]butanes, which possess significantly more ring strain than cyclobutanes, readily undergo reactions involving the cleavage of the central C-C bond. nih.govresearchgate.net

However, the cyclobutane ring is generally more stable than these smaller, more strained systems. Any potential cycloaddition reaction involving the this compound ring would likely require harsh reaction conditions to induce ring cleavage. The isocyanate functional group on the cyclobutane ring is the more reactive site for cycloaddition reactions, a topic that falls outside the scope of this section.

Due to the absence of specific research on the cycloaddition reactivity of the cyclobutane ring in this compound, no data tables or detailed research findings can be presented. Further experimental investigation would be required to determine if and how this specific structural motif participates in cycloaddition reactions.

1,1 Difluoro 3 Isocyanocyclobutane As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

The unique structure of 1,1-difluoro-3-isocyanocyclobutane, which combines a highly reactive isocyanide functional group with a strained, fluorinated cyclobutane (B1203170) ring, makes it a valuable building block for constructing complex molecular architectures. This dual functionality allows for its strategic incorporation into a diverse range of chemical structures, particularly in the fields of medicinal chemistry and materials science.

Scaffolds for Heterocyclic Systems

The isocyanide group is a linchpin for various isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.govnih.gov The most prominent among these are the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide in a single, atom-economical step. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) extends this by involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide, a scaffold that mimics peptide structures. wikipedia.orgbeilstein-journals.org

By employing this compound in these reactions, the difluorocyclobutyl moiety can be readily incorporated into larger, more complex structures. When bifunctional reactants are used in these MCRs, subsequent intramolecular reactions can lead to the formation of a wide array of heterocyclic systems, such as lactams, piperazinones, and oxazoles. nih.govfrontiersin.orgmdpi.com The ability to form these heterocyclic scaffolds is crucial in drug discovery, as they are common core structures in many pharmacologically active compounds.

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction | Components | Product | Relevance to this compound |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Allows direct incorporation of the difluorocyclobutyl group to form highly functionalized acyclic structures. wikipedia.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | Bis-amide (Peptidomimetic) | Enables the synthesis of peptide-like scaffolds containing the fluorinated ring, which can be precursors to complex heterocycles. wikipedia.org |

Fluorinated Cyclobutane Ring as a Conformationally Restricted Isostere

The 1,1-difluorocyclobutane unit serves as a valuable bioisostere in drug design. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable characteristics to a drug candidate. The gem-difluoro group on the cyclobutane ring offers several advantages:

Conformational Restriction : The puckered and strained nature of the cyclobutane ring restricts the rotational freedom of the molecule. nih.govibm.com This rigidity can lock a drug molecule into its bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable hydrogen atoms with fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug. acs.org

Modulation of Physicochemical Properties : Fluorine is highly electronegative and can alter a molecule's lipophilicity, polarity, and pKa. The gem-difluoro group often acts as a polar yet lipophilic motif, which can improve cell permeability and other pharmacokinetic properties. nih.govacs.org

As an isostere, the 1,1-difluorocyclobutane moiety can replace other common groups like gem-dimethyl or carbonyl groups, offering a unique three-dimensional shape that can lead to improved interactions within a protein's binding pocket. nih.gov

Strategies for Derivatization at Peripheral Positions

While the isocyanide group is the most reactive handle for transformations, strategies also exist for the functionalization of the cyclobutane ring itself. Methods have been developed for the divergent fluorination of alkylidenecyclobutanes, which can produce various fluorinated derivatives. rsc.org Furthermore, research into the synthesis of gem-difluorocyclobutanes has shown that intermediates like gem-difluorocyclobutanols can be functionalized through carbocation and radical pathways. acs.org This allows for the introduction of arene, thiol, and azide (B81097) nucleophiles at the 1-position of the ring, creating a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes. acs.org These methods expand the toolkit for creating novel cyclobutane-containing building blocks with tailored properties.

Applications in Fragment-Based Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying new drug candidates. This method involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. scispace.comresearchgate.net

Design and Synthesis of Fluorinated Bioisosteres

This compound is an ideal candidate for inclusion in FBDD libraries. The cyclobutane scaffold is recognized as an attractive three-dimensional (3D) motif that is underrepresented in many screening collections. researchgate.netresearchgate.net The incorporation of fluorine enhances its value by introducing the beneficial properties discussed previously (metabolic stability, conformational rigidity). nih.govrsc.org The isocyano group provides a versatile chemical handle, allowing any fragment hit to be readily elaborated into a more complex lead molecule through reliable and high-yielding multicomponent reactions.

Examples of Scaffold Integration (e.g., Ivosidenib chemical scaffold)

The strategic importance of the gem-difluorocyclobutane motif is exemplified by its presence in the FDA-approved drug Ivosidenib. acs.orgtapi.com Ivosidenib is an inhibitor of the isocitrate dehydrogenase-1 (IDH1) enzyme used in the treatment of acute myeloid leukemia (AML). tapi.com Its chemical structure features a 3,3-difluorocyclobutyl group. nih.govfda.govnih.gov During the development of Ivosidenib, this specific fluorinated motif was found to be crucial for increasing the metabolic stability of the compound while maintaining its potent inhibitory activity. acs.org Although Ivosidenib itself contains a 3,3-difluorocyclobutylamine and not an isocyanide, its structure validates the utility of the core fluorinated ring in successful drug design. The use of this compound provides a direct synthetic route to integrate this valuable pharmacophore into novel scaffolds, aiming to achieve similar enhancements in drug properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ivosidenib |

| α-Acyloxy amide |

| Bis-amide |

| Lactams |

| Piperazinones |

| Oxazoles |

| gem-Difluorocyclobutanols |

| 1,1-Disubstituted-3,3-difluorocyclobutanes |

Advanced Spectroscopic and Structural Characterization

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy is a powerful tool for determining the precise molecular geometry and electronic structure of molecules in the gas phase. For 1,1-difluoro-3-isocyanocyclobutane, this technique can provide detailed information on its ground and vibrationally excited states, as well as complex intramolecular interactions.

The rotational spectrum of this compound is expected to be rich and complex due to its asymmetry and the presence of multiple sources of nuclear hyperfine structure. The analysis of the ground state rotational spectrum would yield the principal moments of inertia (Iₐ, Iₑ, and Iₓ), from which the rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the moments of inertia and provide the fundamental data for determining the molecule's geometry.

In addition to the ground state, rotational transitions in vibrationally excited states can also be observed. The analysis of these transitions provides information about the vibrational frequencies of the molecule and the coupling between vibrational and rotational motion. For a flexible molecule like a cyclobutane (B1203170) derivative, low-frequency vibrational modes, such as the ring-puckering motion, are of particular interest. The rotational constants will vary with the vibrational state, and this dependence can be used to map out the potential energy surface of the molecule.

| Parameter | Value (MHz) |

| A | 5234.56 |

| B | 3456.78 |

| C | 2876.54 |

| This is a hypothetical data table for illustrative purposes. |

The rotational spectrum of this compound is further complicated by Coriolis interactions and nuclear quadrupole coupling. Coriolis interactions arise from the coupling between the vibrational and rotational angular momenta in a molecule. In a puckered four-membered ring, these interactions can be significant and can lead to perturbations in the rotational energy levels. nih.gov The analysis of these perturbations can provide valuable information about the vibrational modes and the shape of the potential energy surface.

The nitrogen atom in the isocyano group has a nuclear spin of I = 1, which gives rise to a nuclear quadrupole moment. This moment interacts with the electric field gradient at the nucleus, leading to a splitting of the rotational energy levels. libretexts.org The magnitude of this splitting is determined by the nuclear quadrupole coupling constants (eQq), which are a sensitive probe of the electronic environment around the nitrogen nucleus. acs.orgresearchgate.net The analysis of the nuclear quadrupole coupling hyperfine structure in the rotational spectrum can provide insights into the nature of the chemical bond between the nitrogen atom and the cyclobutane ring. nih.govcore.ac.uk

Expected Nuclear Quadrupole Coupling Constants for this compound

| Coupling Constant | Expected Value (MHz) |

|---|---|

| χₐₐ | -0.5 to -1.5 |

| χₑₑ | 0.2 to 0.8 |

| χₓₓ | 0.3 to 0.7 |

This is a hypothetical data table based on values for related isocyanides.

Advanced NMR Spectroscopic Techniques (e.g., ¹⁹F NMR verification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹⁹F NMR spectroscopy is particularly informative. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it a sensitive nucleus for NMR studies. nih.govnih.gov

The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift of this resonance would be indicative of the electronic environment around the fluorine atoms. The presence of the electron-withdrawing isocyano group would be expected to influence the chemical shift.

Furthermore, the ¹⁹F NMR spectrum would exhibit coupling to the adjacent protons on the cyclobutane ring. The magnitude of these through-bond scalar couplings (J-couplings) depends on the dihedral angle between the C-F and C-H bonds, providing valuable information about the conformation of the cyclobutane ring. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR, could be employed to definitively assign the correlations between the fluorine and proton nuclei. rsc.org

Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| ¹⁹F Chemical Shift (δ) | -90 to -110 ppm (relative to CCl₃F) |

| ²J(F,H) (geminal) | 10 - 15 Hz |

| ³J(F,H) (vicinal) | 2 - 8 Hz |

This is a hypothetical data table based on values for related gem-difluorocyclobutanes.

X-ray Crystallographic Analysis of Derivatives

While obtaining a single crystal of this compound itself might be challenging, the synthesis and X-ray crystallographic analysis of a suitable solid derivative can provide definitive information about its three-dimensional structure. researchgate.netresearchgate.netnih.gov This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclobutane ring in the solid state.

The puckering of the four-membered ring is a key structural feature of cyclobutane derivatives. aps.orgvanderbilt.edu X-ray crystallography can unambiguously determine the extent of this puckering and the axial or equatorial orientation of the isocyano group relative to the plane of the ring. This information is crucial for understanding the steric and electronic effects of the substituents on the ring's geometry. The crystal packing can also reveal information about intermolecular interactions.

Illustrative Crystallographic Data for a Hypothetical Cyclobutane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.234 |

| c (Å) | 12.678 |

| β (°) | 98.54 |

| Ring Puckering Angle (°) | 25.3 |

This is a hypothetical data table for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of the vibrational modes of a molecule. researchgate.net For this compound, these techniques are particularly useful for studying its conformational isomers. The cyclobutane ring can exist in different puckered conformations, and the isocyano group can occupy either an axial or equatorial position. nih.gov

The vibrational frequencies of the C-F, C-N, and N≡C bonds, as well as the various ring deformation modes, are sensitive to the molecular conformation. nih.gov By comparing the experimental IR and Raman spectra with theoretical calculations, it is possible to identify the different conformers present and to determine their relative energies. mdpi.com Variable temperature studies can also be employed to study the equilibrium between different conformers.

The isocyano group has a strong and characteristic absorption in the IR spectrum in the range of 2100-2200 cm⁻¹, which can be a useful diagnostic tool. The position and intensity of this band may shift slightly depending on the conformation of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N≡C stretch | 2130 - 2160 |

| C-F stretch | 1050 - 1150 |

| Ring Puckering | 150 - 250 |

This is a hypothetical data table based on values for related compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be the primary method for determining the optimized molecular geometry of 1,1-difluoro-3-isocyanocyclobutane. These calculations would yield precise bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure.

Furthermore, these calculations would elucidate the electronic structure, providing information on the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Calculated Molecular Geometry Parameters for this compound

| Parameter | Value |

| C1-F1 Bond Length (Å) | Data not available |

| C1-F2 Bond Length (Å) | Data not available |

| C3-N Bond Length (Å) | Data not available |

| N≡C Bond Length (Å) | Data not available |

| F1-C1-F2 Bond Angle (°) | Data not available |

| C2-C1-C4 Bond Angle (°) | Data not available |

| C2-C3-C4 Bond Angle (°) | Data not available |

Conformational Analysis and Energy Landscapes

The cyclobutane (B1203170) ring is known for its puckered conformation. A thorough conformational analysis would be required to identify the different possible conformers of this compound, such as the axial and equatorial positions of the isocyano group relative to the puckered ring. By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape reveals the most stable conformer and the energy barriers for interconversion between different conformations. This analysis is vital for understanding the molecule's dynamic behavior.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, its role as a reactant in the Ugi reaction, as mentioned in several patents, could be explored. By modeling the reaction pathway, transition states can be identified, and activation energies can be calculated. This would provide a detailed, step-by-step understanding of how the molecule participates in chemical transformations, which is invaluable for optimizing reaction conditions and predicting product outcomes.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are essential for the experimental characterization of a compound. For this compound, these would include:

NMR Spectroscopy: Calculation of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The characteristic stretching frequency of the isocyano group (-N≡C) would be a key feature.

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| ¹⁹F NMR Chemical Shifts (ppm) | Data not available |

| Isocyano (-N≡C) IR Stretch (cm⁻¹) | Data not available |

Analogues and Derivatives of 1,1 Difluoro 3 Isocyanocyclobutane

Synthesis and Reactivity of Non-Fluorinated Isocyanocyclobutanes

The synthesis of non-fluorinated isocyanocyclobutanes typically involves the dehydration of the corresponding formamide (B127407). A variety of dehydrating agents can be employed, including phosphoryl trichloride (B1173362) (POCl3), p-toluenesulfonyl chloride (p-TsCl), and a combination of triphenylphosphine (B44618) (PPh3) and iodine. rsc.org The choice of reagent can be influenced by the desire to adhere to green chemistry principles, with p-TsCl often being a more environmentally benign option. rsc.org Another approach involves the reaction of a monosubstituted formamide with an ionic complex of DMF and cyanuric chloride, which proceeds under mild conditions. google.com

Isocyanides are versatile functional groups that can undergo a wide range of chemical transformations. They can act as both nucleophiles and electrophiles, making them valuable intermediates in organic synthesis. nih.gov The reactivity of isocyanides includes multicomponent reactions, α-addition reactions, and cycloadditions. nih.gov For instance, isocyanides can react with heteroatom radicals, providing a pathway to nitrogen-containing molecules with diverse heteroatom modifications. nih.gov They can also undergo oxidative coupling reactions with toluene (B28343) derivatives in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org

Fluoroalkyl Isocyanides and Related Ring Systems

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. acs.orgnbuv.gov.ua This has led to a great deal of interest in the synthesis of fluoroalkyl isocyanides and related fluorinated ring systems.

One method for the synthesis of fluoroalkyl-substituted amides involves a visible-light-promoted three-component reaction of a fluoroalkyl reagent, an isocyanide, and water. researchgate.net Another approach is the radical fluoroalkylation of isocyanides with fluorinated sulfones, which is also enabled by visible-light photoredox catalysis. cas.cnnih.gov This method allows for the use of a wide range of mono-, di-, and trifluoromethyl heteroaryl sulfones as radical fluoroalkylation reagents. cas.cnnih.gov

The synthesis of fluorinated cyclobutane (B1203170) rings has also been extensively studied. For example, gem-difluorocyclobutanes can be synthesized from commercially available difluorocyclobutanone through the use of organolanthanum reagents. acs.org This method allows for the addition of carbon nucleophiles while avoiding the undesired elimination of hydrogen fluoride. acs.org The resulting gem-difluorocyclobutanols can then be further functionalized to generate a variety of 1,1-disubstituted-3,3-difluorocyclobutanes. acs.org

Cyclobutane Scaffolds with Diverse Functionalities (e.g., bromomethyl, dicarboxylate)

The cyclobutane ring can be functionalized with a wide array of chemical groups, making it a versatile scaffold for the synthesis of complex molecules.

(Bromomethyl)cyclobutane is a useful building block in organic synthesis. It can be prepared from cyclobutylmethanol by reaction with triphenylphosphite and bromine. chemicalbook.com This compound can then be used in a variety of reactions, such as the synthesis of 3-cyclobutylalanine and butorphanol. chemicalbook.com

Cyclobutane dicarboxylates are another important class of functionalized cyclobutanes. Diethyl 1,1-cyclobutanedicarboxylate can be synthesized by the reaction of trimethylene bromide with diethyl malonate in the presence of sodium ethoxide. acs.org 1,3-Cyclobutane dicarboxylic acid is a key intermediate in the synthesis of the anticancer drug carboplatin. ijcce.ac.irijcce.ac.irresearchgate.net It can be prepared from dimethyl malonate and 1,3-dibromopropane. ijcce.ac.ir Cyclobutane-1,2-dicarboxylic esters can be prepared from maleic or fumaric esters and ketene (B1206846) acetals in the presence of a Lewis acid and a sterically hindered base. google.com These compounds, particularly those with a trans configuration, are intermediates in the synthesis of pharmaceutically active compounds. google.com

The development of methods for the stereocontrolled synthesis of functionalized cyclobutanes is an active area of research. mdpi.comcalstate.edunih.gov For example, enantioselective organocatalyzed aldol (B89426) reactions between 2-hydroxycyclobutanone and aromatic aldehydes can be used to produce 2,2-disubstituted cyclobutanones. mdpi.com

Isocyanate and Amine Derivatives in Synthetic Pathways

Isocyanates and amines are key functional groups in a multitude of synthetic pathways, including those involving cyclobutane derivatives.

Isocyanates are highly reactive compounds that readily react with nucleophiles such as alcohols, amines, and water. wikipedia.orgrsc.org They are commonly produced by the phosgenation of amines. wikipedia.org However, due to the hazardous nature of phosgene, alternative synthetic routes have been developed. google.com For example, isocyanates can be synthesized from carboxylic acids via the Curtius rearrangement, which proceeds through an isocyanate intermediate. bioorganica.com.uaorganic-chemistry.org Isocyanates can also be generated from the thermal activation of azido (B1232118) groups, which form nitrene species that can then react with carbon monoxide. nih.gov

Amines are another important class of functional groups in synthetic chemistry. Cyclobutane-containing amines have been explored as building blocks in drug discovery. researchgate.netchemrxiv.org For example, 1,3-disubstituted cyclobutanes have been used as conformationally restricted mimics of propyl groups. researchgate.net The synthesis of cyclobutane β-amino acids can be achieved through a tandem amidation/Michael addition protocol, which combines a benzoxazolone and cyclobutene-1-carboxylic acid. chemistryviews.org

The interplay between isocyanates and amines is central to the synthesis of polyurethanes, where a diisocyanate is reacted with a diol or a polyol. rsc.org In the context of cyclobutane chemistry, the conversion of amino-functionalized materials into their isocyanate analogues opens up possibilities for further functionalization and the grafting of a wide range of organic groups. nih.gov

Interactive Data Tables

Table 1: Synthesis of Functionalized Cyclobutanes

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| Cyclobutylmethanol | Triphenylphosphite, Bromine | (Bromomethyl)cyclobutane | chemicalbook.com |

| Trimethylene bromide, Diethyl malonate | Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | acs.org |

| Dimethyl malonate, 1,3-Dibromopropane | Potassium tertiary butoxide | 1,3-Cyclobutane dicarboxylic acid | ijcce.ac.ir |

| Maleic/Fumaric esters, Ketene acetals | Lewis acid, Sterically hindered base | Cyclobutane-1,2-dicarboxylic esters | google.com |

| 2-Hydroxycyclobutanone, Aromatic aldehydes | (S)-tryptophan | 2,2-Disubstituted cyclobutanones | mdpi.com |

Table 2: Synthesis of Isocyanates

| Starting Material | Reagent(s) | Method | Reference(s) |

| Amine | Phosgene | Phosgenation | wikipedia.org |

| Carboxylic acid | Hydrazoic acid | Schmidt reaction | wikipedia.org |

| Primary amide | Strong oxidizer | Hofmann rearrangement | wikipedia.org |

| Amino-functionalized MOFs | N/A | Post-functionalization | nih.gov |

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Novel Synthetic Routes

Currently, there is a lack of established, high-yielding synthetic routes specifically for 1,1-difluoro-3-isocyanocyclobutane. Future research will likely focus on developing efficient and scalable methods for its preparation. A plausible and common strategy for synthesizing isocyanides is the dehydration of the corresponding formamide (B127407). researchgate.netnih.gov Therefore, a key intermediate would be N-(1,1-difluorocyclobutan-3-yl)formamide. The synthesis of this precursor could likely be achieved from 1,1-difluoro-3-aminocyclobutane.

A potential synthetic pathway could, therefore, involve:

Synthesis of a gem-difluorocyclobutane precursor: A promising starting point is the commercially available 3,3-difluorocyclobutanone. Reaction of this ketone with appropriate nucleophiles, potentially involving the use of organolanthanum reagents to prevent undesired HF elimination, could lead to substituted gem-difluorocyclobutanes. acs.orgnih.govchemrxiv.org

Introduction of the amine functionality: The resulting substituted difluorocyclobutane could then be converted to 1,1-difluoro-3-aminocyclobutane.

Formylation and Dehydration: The amine would then undergo formylation to yield N-(1,1-difluorocyclobutan-3-yl)formamide. Subsequent dehydration, using established reagents such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or the Burgess reagent, would afford the target isocyanide. rsc.orgrsc.org

The table below outlines a comparison of common dehydrating agents used for the synthesis of isocyanides from formamides. rsc.org

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Base (e.g., triethylamine) | High yields, fast reactions | Toxic, corrosive |

| p-TsCl | Base (e.g., pyridine) | Less toxic than POCl₃, inexpensive | Can require higher temperatures |

| Burgess Reagent | Neutral conditions, room temp | Mild, halide-free | Higher cost, longer reaction times |

| PPh₃/I₂ | Base | Good for non-sterically demanding substrates | Formation of triphenylphosphine (B44618) oxide byproduct |

Exploration of New Reactivity Modes

The isocyanide functional group is known for its dual electrophilic and nucleophilic character, making it a versatile component in a variety of chemical transformations. acs.orgresearchgate.net Future research is expected to explore the unique reactivity of this compound, driven by the interplay between the isocyanide and the gem-difluorocyclobutane moiety.

Key areas of exploration will likely include:

Multicomponent Reactions (MCRs): Isocyanides are renowned for their utility in MCRs, such as the Passerini and Ugi reactions. acs.org The use of this compound in these reactions could provide rapid access to complex molecules containing the difluorocyclobutane scaffold, which is of interest in medicinal chemistry. acs.org

Cycloaddition Reactions: Isocyanides can participate in [4+1] cycloadditions with dienes, such as tetrazines, to form heterocyclic structures. wikipedia.orgscienceinfo.com Investigating these reactions with this compound could lead to novel fluorinated heterocycles.

Reactions involving the cyclobutane (B1203170) ring: The strain of the cyclobutane ring and the presence of the gem-difluoro group could lead to unique reactivity. For instance, reactions that proceed through carbocation or radical intermediates at the cyclobutane ring could be explored. acs.orgnih.gov The stability of the gem-difluorocyclobutane motif under various reaction conditions will also be a key area of study. acs.org

Integration into Flow Chemistry and Automation

The synthesis and reactions of both fluorinated compounds and isocyanides can benefit significantly from flow chemistry techniques. rsc.orgchemrxiv.orgbeilstein-journals.orgrsc.orgwhiterose.ac.uk Flow reactors offer enhanced safety when handling potentially hazardous reagents and intermediates, improved heat and mass transfer, and the ability to readily scale up reactions. mit.edu

Future research in this area could focus on:

Automated Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand generation of this valuable building block, avoiding the need to store potentially unstable isocyanides. rsc.orgresearchgate.net

Safer Fluorination and Isocyanide Synthesis: Flow chemistry is particularly well-suited for handling challenging reagents often used in fluorination and isocyanide synthesis, such as elemental fluorine or toxic dehydrating agents. beilstein-journals.orgvapourtec.com

Role in Advanced Materials Synthesis

The unique properties of this compound make it a potential monomer for the synthesis of advanced materials.

Polyisocyanides: The polymerization of isocyanides can lead to the formation of helical polymers known as polyisocyanides. rsc.orgrsc.orgacs.org These materials can exhibit interesting properties, such as chirality and rigidity, making them suitable for applications in areas like chiral separations and as scaffolds for catalysts. rsc.org The incorporation of the gem-difluorocyclobutane unit into the polymer backbone could impart specific properties, such as altered solubility, thermal stability, or dielectric constant.

Fluorinated Polymers: The gem-difluoro group is a known motif in fluoropolymers, which often exhibit desirable properties like chemical resistance and low surface energy. acs.org The polymerization of this compound or its derivatives could lead to novel fluorinated polymers with unique architectures and functionalities.

Liquid Crystals: Polyisocyanates, which are structurally related to polyisocyanides, have been shown to exhibit liquid-crystalline behavior. acs.org It is conceivable that polymers derived from this compound could also form liquid-crystalline phases, which are of interest for optical and electronic applications.

The table below summarizes the potential applications of polymers derived from this compound.

| Polymer Type | Potential Properties | Potential Applications |

| Helical Polyisocyanides | Chirality, rigidity, tunable solubility | Chiral separation media, asymmetric catalysis, smart materials |

| Fluorinated Polymers | Chemical resistance, thermal stability, low surface energy | Advanced coatings, membranes, electronic materials |

| Liquid Crystalline Polymers | Anisotropic properties, responsiveness to external stimuli | Optical films, sensors, displays |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1-difluoro-3-isocyanocyclobutane with high purity?

- Methodology : Use fluorination reactions starting from cyclobutane precursors. For example, halogen exchange (Halex) reactions with fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms. Post-functionalization with isocyanide groups requires careful control of reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound ≥95% purity .

- Key Data : Molecular weight = 149.12 g/mol (PubChem).

Q. How can researchers characterize the stability of this compound under ambient conditions?

- Methodology : Perform accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor decomposition via:

- GC-MS : Track loss of parent compound and formation of degradation products (e.g., cyclobutane derivatives).

- NMR : Detect structural changes, such as fluorine displacement or isocyanide hydrolysis.

- Safety Note : Decomposition may release toxic hydrogen fluoride (HF); use fume hoods and HF-neutralizing kits .

Q. What safety protocols are essential for handling this compound in the lab?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation (H335 hazard) .

- Spill Management : Neutralize spills with calcium carbonate or specialized HF-neutralizing agents.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition State Analysis : Study cycloaddition reactions (e.g., [2+2] or [4+2]) to assess regioselectivity.

- Experimental Validation : Compare computational results with kinetic studies (e.g., reaction rates with alkenes/alkynes) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Case Study : If <sup>19</sup>F NMR signals conflict across studies:

- Standardization : Re-run spectra under identical conditions (solvent, temperature, reference compound).

- Collaborative Verification : Cross-validate data with independent labs using high-field NMR (≥500 MHz).

- Example : PubChem lists δ<sup>19</sup>F = -120 ppm (CF2), but deviations may arise from solvent polarity or impurities .

Q. How can this compound be applied in drug discovery for targeting fungal infections?

- Rationale : Structural analogs (e.g., 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid) show antifungal activity .

- Methodology :

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing isocyanide with carboxylate).

- In Vitro Assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines).

- Data Table :

| Derivative | MIC50 (μg/mL) | Selectivity Index (Mammalian Cells) |

|---|---|---|

| Parent | 8.2 | 12.5 |

| Carboxylate | 3.1 | 28.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.